Ethene;methyl prop-2-enoate
Description
Ethene (ethylene) and methyl prop-2-enoate (commonly known as methyl acrylate, MA) are distinct compounds but are occasionally referenced together in copolymer systems. Methyl acrylate (MA) is an α,β-unsaturated ester with the formula CH₂=CHCOOCH₃, widely used in polymer production, adhesives, and coatings . Ethene (C₂H₄) is a simple alkene, and its copolymerization with MA enhances material properties like flexibility and chemical resistance . Recent studies also highlight MA's role as a volatile organic compound (VOC) with significant antifungal activity, distinguishing it from structurally similar esters .
Properties
CAS No. |
25103-74-6 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
ethene;methyl prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C2H4/c1-3-4(5)6-2;1-2/h3H,1H2,2H3;1-2H2 |
InChI Key |
HGVPOWOAHALJHA-UHFFFAOYSA-N |
SMILES |
COC(=O)C=C.C=C |
Canonical SMILES |
COC(=O)C=C.C=C |
Other CAS No. |
25103-74-6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethene;methyl prop-2-enoate can be synthesized through several methods:
Bulk Polymerization: In the presence of acetic acid and benzoyl peroxide as an initiator, vinyl acetate undergoes bulk polymerization.
Polymerization in Solvent: Using polyvinyl alcohol as a dispersant, the polymerization occurs in a solvent at a specific temperature.
Esterification: The liquid phase esterification reaction of acrylic acid with ethanol in the presence of a catalyst such as ion exchange resin or sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically involves the direct oxidation of ethylene with acetic acid and oxygen, using palladium chloride and copper chloride as catalysts under heated and pressurized conditions .
Chemical Reactions Analysis
Polymerization and Copolymerization
EMA is synthesized via free radical polymerization. Key parameters include:
-
Initiators : Peroxides (e.g., benzoyl peroxide) or azo compounds (e.g., AIBN) .
-
Temperature : 60–80°C for optimal chain propagation.
-
Monomer Ratios : Ethylene content typically ranges from 60–90 wt%, affecting crystallinity and flexibility .
| Property | Ethylene Segment | Methyl Acrylate Segment |
|---|---|---|
| Reactivity | Low (saturated hydrocarbon) | High (α,β-unsaturated ester) |
| Functionality | Non-polar | Polar, reactive ester group |
Oxidation Reactions
EMA undergoes oxidation under thermal or photolytic conditions:
-
Mechanism : Radical chain oxidation leads to hydroperoxide formation, followed by chain scission or cross-linking.
-
Outcomes :
-
Degradation : Reduced molecular weight at >150°C in air.
-
Cross-Linking : Enhanced mechanical strength via ester group oxidation.
-
Hydrolysis of Ester Groups
The ester groups in EMA hydrolyze under acidic or alkaline conditions:
-
Acidic Hydrolysis :
-
Alkaline Hydrolysis :
Kinetic Data :
| Condition | Rate Constant (k, L/mol·s) | Half-Life (t₁/₂) | Source |
|---|---|---|---|
| pH 1.0 | 9.2 hours | ||
| pH 13.0 | 17 minutes |
Reactivity with Ozone
EMA’s α,β-unsaturated ester groups react with ozone, though slower than alkenes due to electron-withdrawing effects:
| Compound | (cm³/molecule·s) | Reactivity Factor (vs. Propene) |
|---|---|---|
| Methyl Acrylate | 0.6 | |
| Propene | 1.0 | |
| Ethylene | 0.58 |
Data adapted from ozonolysis studies of α,β-unsaturated esters .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals EMA’s degradation profile:
-
Primary Products : Ethylene, CO₂, and methacrylic acid fragments.
Cross-Linking Reactions
EMA can be chemically modified to introduce cross-links:
-
Agents : Peroxides (e.g., dicumyl peroxide) or sulfur-based systems.
-
Applications : Improved heat resistance for automotive seals.
Comparative Reactivity with Analogues
| Reaction Type | EMA | Polyethylene (PE) | Poly(methyl acrylate) (PMA) |
|---|---|---|---|
| Oxidation Resistance | Moderate | High | Low |
| Hydrolytic Stability | Low (ester hydrolysis) | High | Very Low |
| Ozonolysis Susceptibility | Moderate | None | High |
Scientific Research Applications
Ethene;methyl prop-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethene;methyl prop-2-enoate involves the hydrolysis of acrylate esters and the formation of acrylic acid, which is a detoxification mechanism . This process involves molecular targets and pathways that are crucial for its various applications.
Comparison with Similar Compounds
Methyl Propanoate (MP)
Structure: Methyl propanoate (CH₃CH₂COOCH₃) is a saturated ester, differing from MA by the absence of a double bond. Antifungal Activity:
- Efficacy: MA exhibits superior antifungal effects compared to MP. At 500 μM, MA inhibits 99% of Fusarium culmorum and Cochliobolus sativus growth, while MP achieves 95–98% inhibition .
- Mode of Action: Both disrupt fungal membranes, evidenced by potassium (K⁺) ion leakage. MA induces higher K⁺ release (1,000 mg/L at 1,000 μM after 5 hours) than MP (700 mg/L at 500 μM) .
- Volatility: Despite MA's lower molar mass (86.06 g/mol vs. MP’s 88.11 g/mol), conflicting evidence suggests MP's resistance in C. sativus may relate to lower volatility . This discrepancy warrants further investigation.
Table 1: Antifungal Performance of MA and MP
| Compound | Concentration (μM) | Growth Inhibition (%) | Fungicidal Effect |
|---|---|---|---|
| MA | 500 | 99 | Yes |
| MP | 500 | 95–98 | No |
| MP | 1,000 | 100 | Yes |
Ethyl Acrylate (EA)
Structure: Ethyl acrylate (CH₂=CHCOOCH₂CH₃) shares MA's unsaturated backbone but has a longer alkyl chain. Ozonolysis Reactivity:
- EA reacts with ozone at a rate coefficient (k) of 1.3 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹, producing ethene as a primary product .
- Comparatively, ethyl methacrylate (k = 7.7 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) shows higher reactivity due to its methyl substituent .
Applications: EA is used in paints and textiles but is less studied for antifungal activity compared to MA.
Copolymers with Ethene
Copolymer Systems:
Table 2: Key Properties of Copolymers
| Copolymer | Key Features | Applications |
|---|---|---|
| EMA | Enhanced chemical resistance | Automotive seals, cables |
| EVA | High flexibility, UV stability | Footwear, solar cell films |
Other Structurally Related Esters
- Methyl Tiglate (MT): Exhibits moderate ozonolysis reactivity (k = 6.5 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) and is less volatile than MA .
Research Findings and Mechanisms
Antifungal Mechanisms
MA and MP disrupt fungal membrane integrity, leading to ion leakage and cell death. MA's α,β-unsaturation enhances electrophilicity, facilitating stronger interactions with microbial membranes .
Environmental Reactivity
MA's lower ozone reactivity compared to bulkier esters (e.g., ethyl methacrylate) suggests it degrades more slowly in the atmosphere, raising ecological concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
